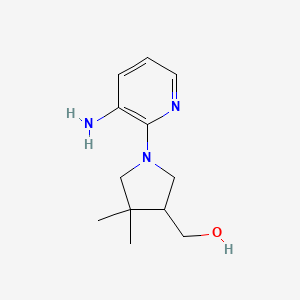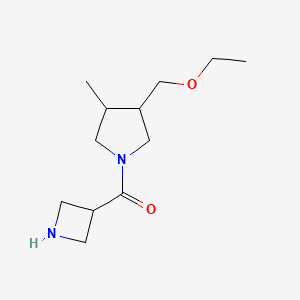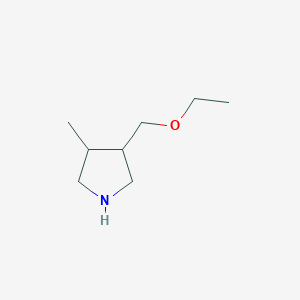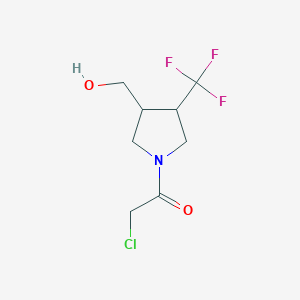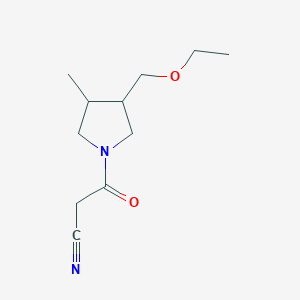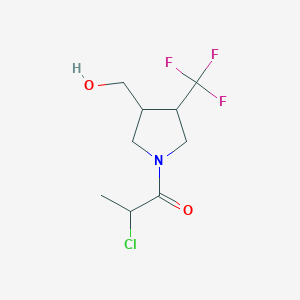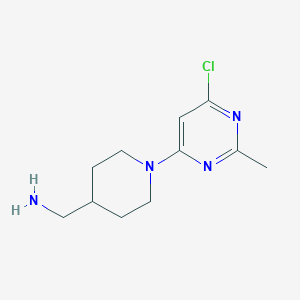
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine
描述
(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine: is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, connected to a piperidine ring via a methanamine linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.
Substitution Reactions:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Linkage Formation: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: It can be used as a biological probe to study the interactions of pyrimidine derivatives with biological targets.
Medicine:
Drug Development: The compound is of interest in drug development due to its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
Chemical Intermediates: It can be used as an intermediate in the synthesis of other complex chemical compounds.
作用机制
The mechanism of action of (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
- (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol
- (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethanamine
- (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)propylamine
Uniqueness:
- Structural Features: The presence of the methanamine linkage and the specific substitution pattern on the pyrimidine ring make (1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanamine unique compared to its analogs.
- Pharmacological Properties: The compound may exhibit distinct pharmacological properties due to its unique structure, making it a valuable candidate for drug development and other applications.
属性
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-8-14-10(12)6-11(15-8)16-4-2-9(7-13)3-5-16/h6,9H,2-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUNELACWDKCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



